The Chemical and Pharmacological Profile of Cipepofol-d6-2: A Technical Overview
The Chemical and Pharmacological Profile of Cipepofol-d6-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Cipepofol-d6-2, a deuterated analog of the novel intravenous anesthetic, Cipepofol. This document outlines its chemical structure, physicochemical properties, and mechanism of action, with a focus on providing practical information for research and development.
Chemical Structure and Properties
Cipepofol-d6-2 is a stable isotope-labeled version of Cipepofol, a short-acting general anesthetic.[1] The deuteration is intended to modify the drug's pharmacokinetic profile, potentially affecting its metabolism and clearance.[2] While the precise location of the six deuterium atoms in Cipepofol-d6-2 (CAS No. 2677052-87-6) is not consistently reported across public domains, the most plausible structure based on synthetic feasibility involves deuteration of the isopropyl group, a common site for metabolic oxidation in related phenol anesthetics.[3]
It is important to distinguish Cipepofol-d6-2 from other deuterated Cipepofol variants. For instance, PubChem lists a "Cipepofol-d6" (CAS No. 2677052-88-7) with a different deuteration pattern, identified by the IUPAC name 2-[(1R)-1-cyclopropyl-2,2,2-trideuterioethyl]-3,4-dideuterio-6-(2-deuteriopropan-2-yl)phenol.[4] For the purpose of this guide, we will focus on the Cipepofol-d6-2 associated with CAS number 2677052-87-6.
Physicochemical Data
The key quantitative data for Cipepofol and its deuterated analog are summarized in the table below for easy comparison.
| Property | Cipepofol (HSK3486) | Cipepofol-d6-2 |
| CAS Number | 1637741-58-2 | 2677052-87-6[5] |
| Molecular Formula | C₁₄H₂₀O | C₁₄H₁₄D₆O[5] |
| Molecular Weight | 204.31 g/mol | 210.34 g/mol [5] |
| IUPAC Name | 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol[6] | 2-[(1R)-1-cyclopropylethyl]-6-(propan-2-yl-d6)phenol (inferred) |
| Synonyms | Ciprofol, HSK3486[6] | Ciprofol-d6-2, HSK3486-d6-2[1] |
Mechanism of Action: GABA-A Receptor Modulation
Cipepofol, like its parent compound propofol, exerts its anesthetic and sedative effects primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[6][7] GABA is the principal inhibitory neurotransmitter in the central nervous system.[7]
The binding of Cipepofol to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[7][8] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in a generalized depression of neuronal activity.[7] Cipepofol is reported to have a higher affinity for the GABA-A receptor than propofol, which may contribute to its greater potency.[9]
Figure 1. Signaling pathway of Cipepofol-d6-2 at the GABA-A receptor.
Experimental Protocols
The use of deuterated compounds often involves specialized analytical techniques to track their metabolic fate and distribution. Below are detailed methodologies for key experiments relevant to the study of Cipepofol-d6-2.
In Vitro Metabolic Stability Assay
This protocol is designed to assess the metabolic stability of Cipepofol-d6-2 in human liver microsomes, a common in vitro model for drug metabolism.
Materials:
-
Cipepofol-d6-2
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Cipepofol-d6-2 in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Cipepofol-d6-2 and the NADPH regenerating system to the HLM solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of Cipepofol-d6-2 using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Stimulated Raman Scattering (SRS) Microscopy for Cellular Imaging
This protocol, adapted from methods used for deuterated propofol, allows for the visualization of Cipepofol-d6-2 in living cells.[10]
Materials:
-
Cipepofol-d6-2
-
Cultured neuronal cells (e.g., primary hippocampal neurons)
-
Cell culture medium
-
DMSO
-
Stimulated Raman Scattering (SRS) microscope
Procedure:
-
Prepare a stock solution of Cipepofol-d6-2 in DMSO.
-
Culture neuronal cells on glass-bottom dishes suitable for microscopy.
-
Dilute the Cipepofol-d6-2 stock solution in the cell culture medium to the desired final concentration.
-
Incubate the cells with the Cipepofol-d6-2 containing medium for a specified period.
-
Mount the dish on the SRS microscope stage.
-
Tune the SRS microscope to the carbon-deuterium (C-D) bond vibration frequency to specifically image the deuterated compound.
-
Acquire images to observe the subcellular distribution of Cipepofol-d6-2.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of Cipepofol-d6-2.
Figure 2. A generalized experimental workflow for Cipepofol-d6-2.
Conclusion
Cipepofol-d6-2 represents a valuable tool for investigating the pharmacokinetics and metabolism of Cipepofol. Its use in conjunction with advanced analytical techniques can provide crucial insights for drug development and optimization. Further studies are warranted to fully elucidate the impact of deuteration on its clinical and pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isotopic effect study of propofol deuteration on the metabolism, activity, and toxicity of the anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cipepofol-d6 | C14H20O | CID 169450753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cipepofol-d6-2 2677052-87-6 | MCE [medchemexpress.cn]
- 6. Cipepofol - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Propofol? [synapse.patsnap.com]
- 8. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to image deuterated propofol in living rat neurons using multimodal stimulated Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]
